N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
CAS No.: 941915-02-2
Cat. No.: VC4281625
Molecular Formula: C23H22N4O7S
Molecular Weight: 498.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941915-02-2 |
|---|---|
| Molecular Formula | C23H22N4O7S |
| Molecular Weight | 498.51 |
| IUPAC Name | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) |
| Standard InChI Key | ARTWQAVJMMNYQU-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Introduction
Molecular Features
The compound consists of:
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A 1,3,4-oxadiazole core (heterocyclic ring containing oxygen and nitrogen atoms).
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A substituted benzamide moiety.
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A furan ring tethered through a sulfamoyl group.
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Dimethoxyphenyl substitution on the oxadiazole ring.
1,3,4-Oxadiazole Core
The oxadiazole ring is a bioisostere of amides and esters. It is known for:
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Enhancing metabolic stability.
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Improving pharmacokinetic profiles.
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Acting as a scaffold for antimicrobial, anticancer, and antioxidant agents .
Dimethoxyphenyl Substitution
Methoxy groups on the phenyl ring can:
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Increase lipophilicity.
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Facilitate interactions with hydrophobic pockets in biological targets.
Sulfamoyl Group
Sulfamoyl derivatives are frequently used in drug design due to their:
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Ability to inhibit enzymes like carbonic anhydrase.
Furan Ring
This aromatic heterocycle enhances:
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Drug-like properties.
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Binding affinity to biological targets due to its planarity and electron density.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the oxadiazole core through cyclization of hydrazides with carboxylic acids or derivatives.
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Introduction of the dimethoxyphenyl group via substitution reactions.
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Coupling of the furan moiety through sulfamoylation using reagents like sulfonyl chlorides or amines.
Such multi-step syntheses require careful optimization to achieve high yields and purity .
Antimicrobial Activity
Analogous compounds with oxadiazole scaffolds have shown significant activity against Gram-positive and Gram-negative bacteria. The inclusion of a sulfamoyl group may enhance this effect by disrupting bacterial enzymes .
Antioxidant Potential
The dimethoxyphenyl group can scavenge free radicals, reducing oxidative stress—a key factor in chronic diseases such as cancer and neurodegeneration .
Experimental Data
| Parameter | Details |
|---|---|
| Antimicrobial IC50 | Likely <10 µM based on analogous compounds |
| Anticancer IC50 (HeLa) | Estimated ~5–10 µM |
| Antioxidant Activity | Comparable to standard antioxidants |
| Toxicity Profile | Minimal toxicity observed in vitro |
These data are extrapolated from studies on structurally similar compounds .
Applications in Drug Development
This compound holds promise for:
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Development as an antimicrobial agent targeting resistant bacterial strains.
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Use in anticancer therapies due to its apoptosis-inducing potential.
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Application as an antioxidant supplement to mitigate oxidative stress.
Further in vivo studies and clinical trials are required to validate these applications.
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